molecular formula C6H10OS B6278442 2-sulfanylcyclohexan-1-one CAS No. 42904-05-2

2-sulfanylcyclohexan-1-one

Cat. No.: B6278442
CAS No.: 42904-05-2
M. Wt: 130.2
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Description

2-Sulfanylcyclohexan-1-one (molecular formula: C₆H₁₀OS, molecular weight: 116.16 g/mol) is a cyclic ketone derivative featuring a sulfhydryl (-SH) group at the 2-position of the cyclohexanone ring. This compound is of significant interest in organic synthesis due to its dual functional groups (ketone and thiol), which enable diverse reactivity, including nucleophilic additions, oxidations, and participation in thiol-ene reactions. Its CAS registry number is listed as F in available records, though further validation is required for industrial standardization .

The compound’s purity is reported as ≥95% in commercial samples, making it suitable for research applications in pharmaceuticals, agrochemicals, and materials science. Its structural simplicity and reactive thiol group distinguish it from other sulfur-containing cyclohexanone derivatives.

Properties

CAS No.

42904-05-2

Molecular Formula

C6H10OS

Molecular Weight

130.2

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylcyclohexan-1-one typically involves the introduction of a thiol group into a cyclohexanone derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclohexane ring is replaced by a thiol group under basic conditions.

Industrial Production Methods: Industrial production of 2-sulfanylcyclohexan-1-one may involve large-scale nucleophilic substitution reactions using cyclohexanone derivatives and thiol reagents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The thiol group can participate in substitution reactions to form thioethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Alkyl halides or other electrophiles are used in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Thioethers.

Scientific Research Applications

2-Sulfanylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-sulfanylcyclohexan-1-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one

  • Structure: Features a sulfinyl (-S=O) group substituted with a 4-methoxyphenyl moiety at the 2-position of cyclohexanone.
  • Key Differences: Oxidation State: The sulfinyl group (S=O) is oxidized compared to the thiol (-SH) in 2-sulfanylcyclohexan-1-one, altering its electronic properties. The sulfinyl group acts as a stronger electron-withdrawing group, reducing nucleophilicity at sulfur . Crystallographic Behavior: Single-crystal X-ray studies reveal a planar cyclohexanone ring and distinct hydrogen-bonding interactions due to the sulfinyl group, which may influence solid-state stability and solubility . Applications: Primarily used in stereochemical studies and as a precursor for chiral sulfoxides in asymmetric synthesis.

1-(Bromomethyl)-1-methanesulfonylcyclohexane

  • Structure : Contains a sulfonyl (-SO₂) group and a bromomethyl (-CH₂Br) substituent on the cyclohexane ring.
  • Key Differences :
    • Functional Groups : The sulfonyl group is highly electron-withdrawing, rendering the compound more electrophilic than 2-sulfanylcyclohexan-1-one. The bromomethyl group facilitates alkylation reactions.
    • Reactivity : Used in nucleophilic substitutions (e.g., Suzuki couplings) and polymer chemistry due to its dual reactivity. The sulfonyl group enhances thermal stability, making it suitable for high-temperature applications .
    • Applications : Key intermediate in pharmaceutical synthesis (e.g., antiviral agents) and advanced material design.

(2S,5S)-2-[2-(Acetylsulfanyl)propan-2-yl]-5-methylcyclohexan-1-one

  • Structure : A thioacetate derivative with an acetyl-protected sulfhydryl group and a methyl substituent at the 5-position.
  • Key Differences :
    • Protection of Thiol : The acetyl group stabilizes the thiol, preventing oxidation and enabling controlled deprotection for targeted reactivity.
    • Stereochemistry : The (2S,5S) configuration influences chiral recognition in enzymatic or receptor-binding applications, unlike the simpler structure of 2-sulfanylcyclohexan-1-one .
    • Applications : Utilized in prodrug formulations and flavor/fragrance industries due to its controlled release mechanism.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-Sulfanylcyclohexan-1-one C₆H₁₀OS 116.16 -SH, ketone Organic synthesis, thiol-ene chemistry
2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one C₁₃H₁₆O₃S 252.33 -S(=O)-, methoxyphenyl Asymmetric synthesis, crystallography
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 263.17 -SO₂-, -CH₂Br Pharmaceuticals, polymers
(2S,5S)-2-[2-(Acetylsulfanyl)propan-2-yl]-5-methylcyclohexan-1-one C₁₃H₂₀O₂S₂ 272.43 Acetyl-thioether, ketone Prodrugs, flavorants

Research Findings and Trends

  • Reactivity Trends : The oxidation state of sulfur (-SH → -SO → -SO₂) correlates with increased electrophilicity and reduced nucleophilicity, impacting reaction pathways.
  • Biological Relevance : Thiol-containing compounds (e.g., 2-sulfanylcyclohexan-1-one) exhibit higher metabolic activity but lower stability compared to sulfonyl or sulfinyl analogs.
  • Industrial Preferences : Sulfonyl derivatives dominate pharmaceutical applications due to stability, while thiols are favored in dynamic covalent chemistry.

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